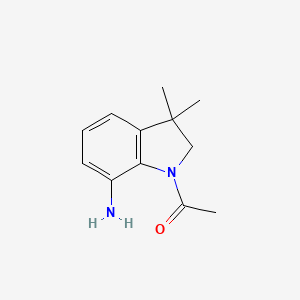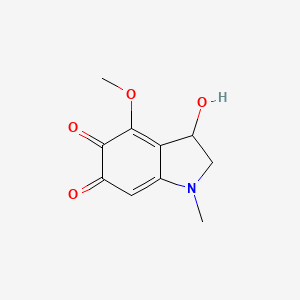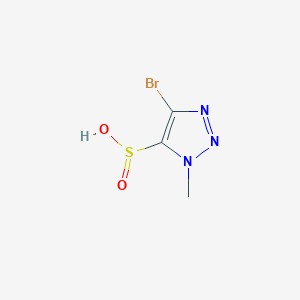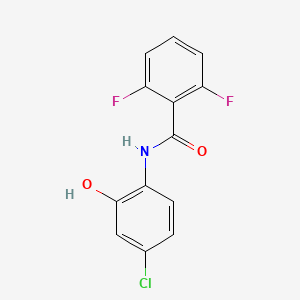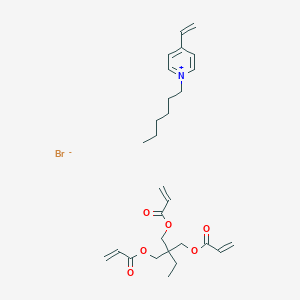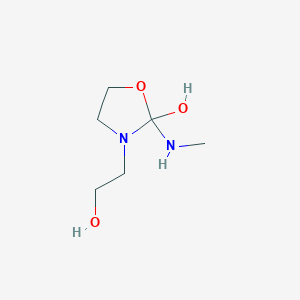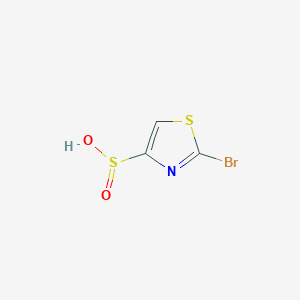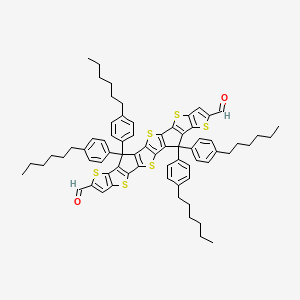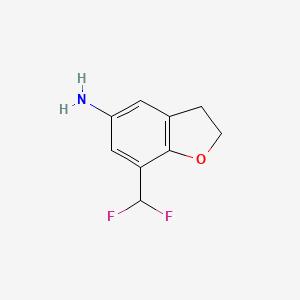
7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a dihydrobenzofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the cyclization of ortho-hydroxyaryl ketones.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Methyl derivatives and other reduced forms.
Substitution Products: Various functionalized benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine can be used in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism by which 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, leading to improved efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
7-(Trifluoromethyl)-2,3-dihydrobenzofuran-5-amine: Similar structure but with a trifluoromethyl group, which can affect its chemical and biological properties.
7-(Methyl)-2,3-dihydrobenzofuran-5-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
7-(Chloromethyl)-2,3-dihydrobenzofuran-5-amine:
Uniqueness: 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding interactions with biological targets compared to its non-fluorinated or differently fluorinated analogs.
Eigenschaften
Molekularformel |
C9H9F2NO |
|---|---|
Molekulargewicht |
185.17 g/mol |
IUPAC-Name |
7-(difluoromethyl)-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)7-4-6(12)3-5-1-2-13-8(5)7/h3-4,9H,1-2,12H2 |
InChI-Schlüssel |
ACODNLNDVXWUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


